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Compound of Interest

Compound Name: Enoxacin

Cat. No.: B1671340

Introduction

Enoxacin is a broad-spectrum fluoroquinolone antibiotic traditionally used for bacterial
infections by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3] More recently,
enoxacin has garnered significant interest in cancer research for its distinct mechanism in
eukaryotic cells. It has been shown to function as a cancer-specific growth inhibitor by
enhancing the processing of microRNAs (miRNAS).[4] Enoxacin binds to the TAR RNA-binding
protein 2 (TRBP), a component of the Dicer complex, which facilitates the maturation of
precursor miRNAs into their functional, mature forms.[5][6] This activity can restore the
expression of tumor-suppressor miRNAS, leading to cell cycle arrest, induction of apoptosis,
and inhibition of cell proliferation and invasion in various cancer cell lines.[7][8][9]

These notes provide a comprehensive guide for researchers utilizing enoxacin in in vitro cell
culture, with a focus on appropriate dosages, experimental protocols, and the underlying
molecular pathways.

Data Presentation: Enoxacin Concentration and
Effects

The effective concentration of enoxacin can vary significantly depending on the cell line,
exposure duration, and the specific biological endpoint being measured. The following tables
summarize quantitative data from various studies.
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Table 1: Effective Concentrations and ECso Values of Enoxacin in Cancer Cell Lines
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. Cancer Concentrati Exposure Observed
Cell Line ) Reference
Type on (M) Time Effect
Dose-
Colorectal dependent
HCT-116 124 (ECso) 5 days [6][10]
Cancer growth
inhibition.[10]
G2/M phase
Colorectal
RKO 124 72 hours cell cycle [8][10]
Cancer

arrest.[8][10]

Reduced
sensitivity to
Col15 enoxacin
Colorectal
(TRBP 238 (ECso) 5 days compared to [8][10]
Cancer ]
mutant) TRBP wild-
type cells.[8]

[10]

Growth

inhibition;
Prostate )
LNCaP 105 (ECso) - upregulation [6]
Cancer
of 65

MiRNAS.[6]

Growth

inhibition;
Prostate _
DU145 141 (ECso) - upregulation [6]
Cancer
of 88

MiRNAs.[6]

Inhibition of
cell
Prostate Upto 72 proliferation
PC-3 1,3,10 ) ] [11]
Cancer hours and induction
of apoptosis.

[11]
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Osteosarcom
143B
a

1.25-20
mg/L (~3.9 -
62.4 pM)

48 hours

Time- and

dose-

dependent

I [91[12]
inhibition of
proliferation.

[91[12]

A549/ACE?2 Lung Cancer

226.8 (ECs0)

Suppression
of SARS- [13]
CoV-2.[13]

A375, Mel-

Juso, Mel-Ho

Melanoma

Strong
inhibitory
effect on [7]

proliferation.

[7]

) Gastric,
Various (12

] Lung, Breast,
lines)

etc.

124 (40
Hg/mL)

5 days

Significant
decrease in
cell viability
[10]
across all
tested cancer

lines.[10]

Table 2: Effects of Enoxacin on Non-Cancerous Cell Lines
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. Concentrati Exposure Observed
Cell Line Cell Type . Reference
on (pM) Time Effect
No significant
) Normal decrease in
Wi-38, MRC-
. Human 124 5 days cell viability [718]
Fibroblasts or clonogenic
capacity.[7][8]
No significant
Up to 25
Human effect on
hFOB1.19 mg/L (~78 24 hours ) ) [O1[12]
Osteoblast M) proliferation.
H
[91[12]
Kidney Low cellular
Vero Epithelial >600 (CCso) - toxicity [13]
(Monkey) observed.[13]
Human No
HEK293 Embryonic 20 - cytotoxicity [7]
Kidney observed.[7]

Signaling Pathways and Workflows

Visualizing the mechanism of action and experimental procedures can clarify the application of

enoxacin in research.
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Caption: Mechanism of Enoxacin in enhancing miRNA processing.
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Caption: General workflow for an in vitro cytotoxicity experiment.
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Experimental Protocols

Protocol 1: Preparation of Enoxacin Stock Solutions

Enoxacin has limited solubility in aqueous solutions and can precipitate in complex culture

media.[14] Proper preparation of a concentrated stock solution is critical for experimental

reproducibility.

o Objective: To prepare a stable, concentrated stock solution of enoxacin for dilution into cell

culture media.

Materials:

o Enoxacin powder (Molar Mass: 320.32 g/mol )[2]

o Dimethyl sulfoxide (DMSOQ), sterile

o 1 M Sodium Hydroxide (NaOH), sterile (Use with caution)

o Sterile, nuclease-free microcentrifuge tubes

Method 1 (DMSO as solvent):

o Weigh the desired amount of enoxacin powder in a sterile tube.

o Add sterile DMSO to dissolve the powder. A stock concentration of 32 mg/mL (99.9 mM) in
fresh DMSO is achievable.[5]

o Gently vortex or warm briefly at 37°C to ensure complete dissolution.

o Sterile-filter the stock solution using a 0.22 pum syringe filter if necessary.

o Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

o Note: When diluting into culture media, ensure the final DMSO concentration does not
exceed a level toxic to the specific cell line (typically <0.5%). Run a vehicle control (media
with the same final concentration of DMSO) in all experiments.
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e Method 2 (NaOH as solvent):

o Enoxacin is highly soluble in 1 M NaOH.[14] Prepare a stock (e.g., 200 mM) in sterile 1 M
NaOH.

o CRITICAL: This stock will be highly alkaline. When diluting into culture media, the pH must
be adjusted. This method is less common for cell culture due to the risk of pH shock and
precipitation when the pH is neutralized.[14] It is generally recommended to use DMSO.

Protocol 2: Cell Viability / Cytotoxicity Assay (MTT-Based)

This protocol assesses the effect of enoxacin on cell metabolic activity, an indicator of cell
viability.[15]

¢ Objective: To quantify the dose-dependent cytotoxic effect of enoxacin.

o Materials:

o Cells of interest

o 96-well flat-bottom tissue culture plates

o Complete culture medium

o Enoxacin stock solution (from Protocol 1)

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

o Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

e Procedure:

o Cell Seeding: Trypsinize and count cells. Seed 3,000-10,000 cells per well in 100 pL of
complete medium in a 96-well plate. Incubate overnight (37°C, 5% COz2) to allow for cell
attachment.
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o Compound Treatment: Prepare serial dilutions of enoxacin in complete medium from the
stock solution at 2x the final desired concentrations.

o Remove the old medium from the wells and add 100 pL of the enoxacin dilutions. Include
wells for "untreated” (medium only) and "vehicle control" (medium with the highest
concentration of DMSO used).

o Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9][11]

o MTT Addition: Add 10 pL of MTT solution to each well and incubate for 3-4 hours at 37°C,
allowing viable cells to convert MTT into formazan crystals.

o Solubilization: Carefully remove the medium and add 100 pL of solubilization buffer to
each well. Mix thoroughly with a pipette to dissolve the formazan crystals.

o Readout: Measure the absorbance at 570 nm using a microplate reader.

o Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a
dose-response curve and calculate the ECso value.

Protocol 3: Apoptosis Assay (Annexin V-FITC / Propidium lodide Staining)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Enoxacin has been shown to induce apoptosis in prostate and osteosarcoma cells.[9][11]

o Objective: To detect and quantify apoptosis induced by enoxacin.
e Materials:

o Cells cultured in 6-well plates

o Enoxacin stock solution

o Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium lodide (PI),
and Binding Buffer)

o Flow cytometer
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e Procedure:

o

Treatment: Seed cells in 6-well plates and allow them to attach. Treat with various
concentrations of enoxacin (and a vehicle control) for a specified time (e.g., 48 hours).[11]

o Cell Collection: Collect both adherent and floating cells. To do this, first collect the
supernatant (floating cells), then wash the plate with PBS, trypsinize the adherent cells,
and combine them with the supernatant.

o Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells with
cold PBS.

o Resuspend the cell pellet in 1x Binding Buffer at a concentration of ~1 x 10° cells/mL.
o Add 5 pL of Annexin V-FITC and 5 pL of PI to 100 pL of the cell suspension.
o Gently vortex and incubate for 15 minutes at room temperature in the dark.
o Add 400 uL of 1x Binding Buffer to each tube.
o Analysis: Analyze the samples by flow cytometry within one hour.
= Viable cells: Annexin V-negative and Pl-negative.
» Early apoptotic cells: Annexin V-positive and Pl-negative.

» Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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